![(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE -](/images/structure/BT-6225360.png) 
                            Although the specific compound you mentioned wasn't found in the provided papers, the synthesis of a similar compound, (5Z)-5-(3-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, was described. [] This synthesis likely involved a Knoevenagel condensation reaction between 3-phenyl-2-thioxo-1,3-thiazolidin-4-one and 3-bromobenzaldehyde.
The rhodanine core structure consists of a five-membered ring containing one nitrogen and two sulfur atoms. It exhibits tautomerism, with the predominant tautomer having a thiocarbonyl group (C=S) and a carbonyl group (C=O) in the ring. [, ]
X-ray crystallography has been widely used to determine the three-dimensional structures of rhodanine derivatives. These studies provide valuable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their physicochemical properties and biological activities. [, , , , , ]
Certain rhodanine derivatives, particularly those with planar aromatic systems, have demonstrated DNA binding capabilities, potentially through intercalation or groove binding. []
Solubility in various solvents is crucial for biological activity and drug development. The presence of polar or ionizable groups in the molecule can enhance solubility in aqueous media. []
Lipophilicity, often represented by the partition coefficient (logP), reflects the compound's ability to partition between lipid and aqueous phases, influencing its membrane permeability and bioavailability. []
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1